

An In-depth Technical Guide to Alexa Fluor 546

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Compound of Interest

Compound Name: **Alexa Fluor 546**

Cat. No.: **B1263210**

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This technical guide provides a comprehensive overview of **Alexa Fluor 546**, a widely used fluorescent dye in life sciences research. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques. This document details the physicochemical properties, chemical structure, and common applications of **Alexa Fluor 546**, with a focus on its use in immunofluorescence.

Core Properties of Alexa Fluor 546

Alexa Fluor 546 is a bright, orange-fluorescent dye known for its high quantum yield and photostability.^[1] It is water-soluble and its fluorescence is insensitive to pH over a wide range, making it a robust tool for various biological applications.^{[2][3]} The dye can be excited by the 488 nm or 532 nm laser lines, commonly available on fluorescence microscopes and flow cytometers.^{[1][3]}

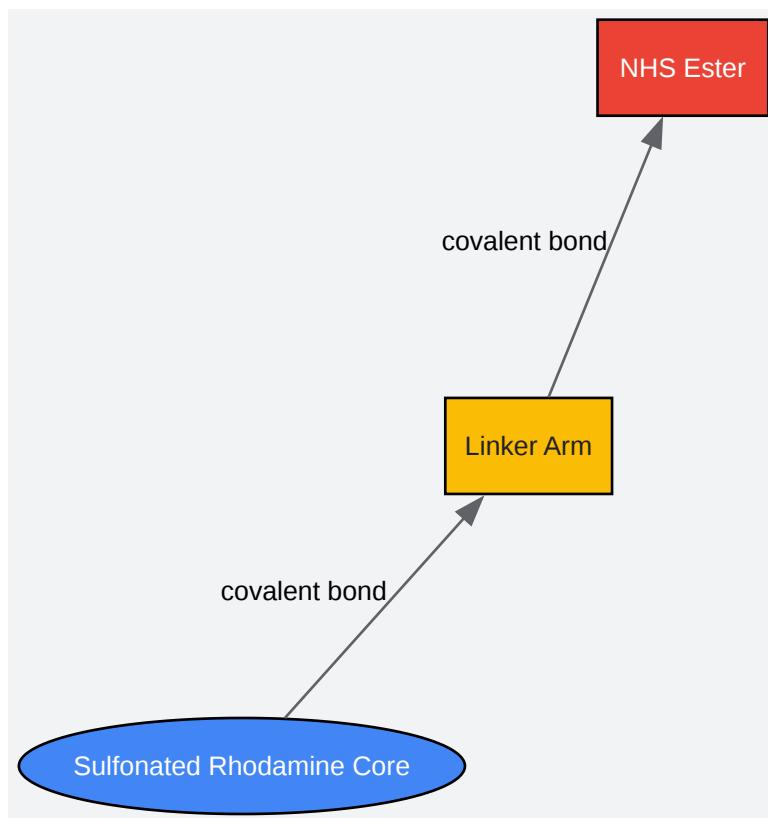
Physicochemical and Spectroscopic Data

The key quantitative properties of **Alexa Fluor 546** are summarized in the table below for easy reference and comparison. These values are crucial for designing and troubleshooting fluorescence experiments.

Property	Value	Reference
Molecular Weight	~1080.4 g/mol (free acid) [4] [5]	[4] [5]
~1159.6 g/mol (NHS ester) [2]	[2]	
Molecular Formula	C44H46Cl3N4NaO14S3 [4]	[4]
Excitation Maximum (Ex)	554 - 556 nm [2] [5] [6]	[2] [5] [6]
Emission Maximum (Em)	570 - 573 nm [2] [5] [6]	[2] [5] [6]
Extinction Coefficient	104,000 - 112,000 $\text{cm}^{-1}\text{M}^{-1}$ [2] [5]	[2] [5]
Quantum Yield	~0.1 [5]	[5]

Chemical Structure

The chemical structure of **Alexa Fluor 546** is based on a sulfonated rhodamine core. This sulfonation increases the dye's hydrophilicity and reduces its tendency to aggregate, contributing to its bright and stable fluorescence. The structure provided below is for the **Alexa Fluor 546** NHS ester, a reactive form commonly used for labeling primary amines on proteins and other molecules.



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Caption: Simplified schematic of **Alexa Fluor 546** NHS ester structure.

Experimental Protocols

Alexa Fluor 546 is frequently used for labeling proteins, particularly antibodies, for immunofluorescence applications. The following provides a detailed methodology for antibody conjugation and a subsequent immunofluorescence staining protocol.

Antibody Conjugation with Alexa Fluor 546 NHS Ester

This protocol is optimized for labeling IgG antibodies. The molar ratio of dye to antibody may need to be adjusted for other proteins.

Materials:

- IgG antibody solution (at least 2 mg/mL in amine-free buffer)
- **Alexa Fluor 546** NHS ester

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 8.3)
- Purification column (e.g., gel filtration)

Procedure:

- Prepare Antibody Solution: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 2-10 mg/mL.
- Prepare Dye Solution: Immediately before use, dissolve the **Alexa Fluor 546** NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction: While vortexing the antibody solution, add a calculated amount of the dye solution. A common starting point is a 10-fold molar excess of dye to antibody.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
- Determination of Degree of Labeling: The concentration of the antibody and the dye can be determined spectrophotometrically to calculate the average number of dye molecules per antibody.

Immunofluorescence Staining of Cells

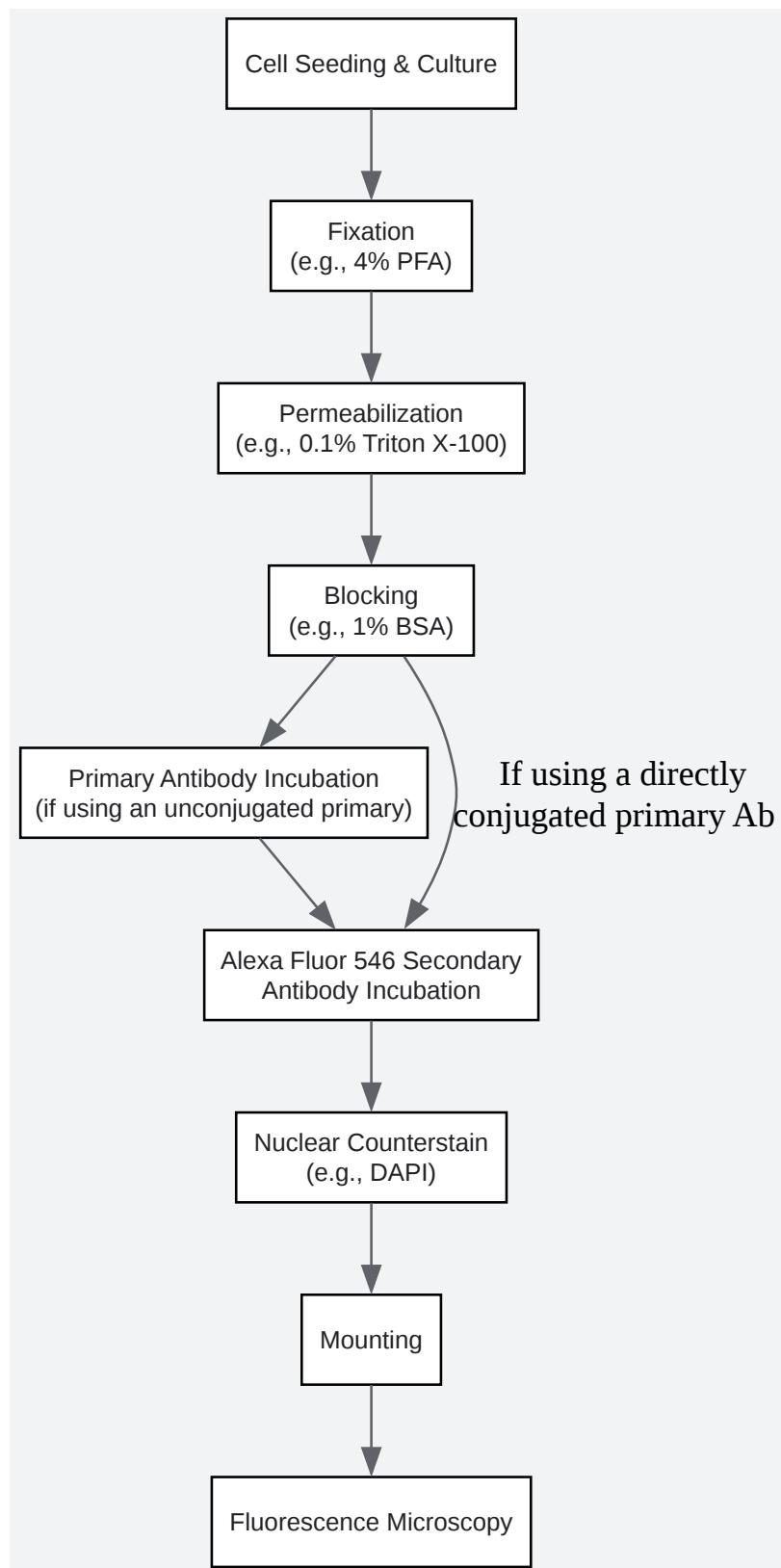
This protocol outlines the general steps for using an **Alexa Fluor 546**-conjugated antibody to stain cultured cells.

Materials:

- Cultured cells on coverslips
- Phosphate-buffered saline (PBS)

- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- **Alexa Fluor 546**-conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Workflow:

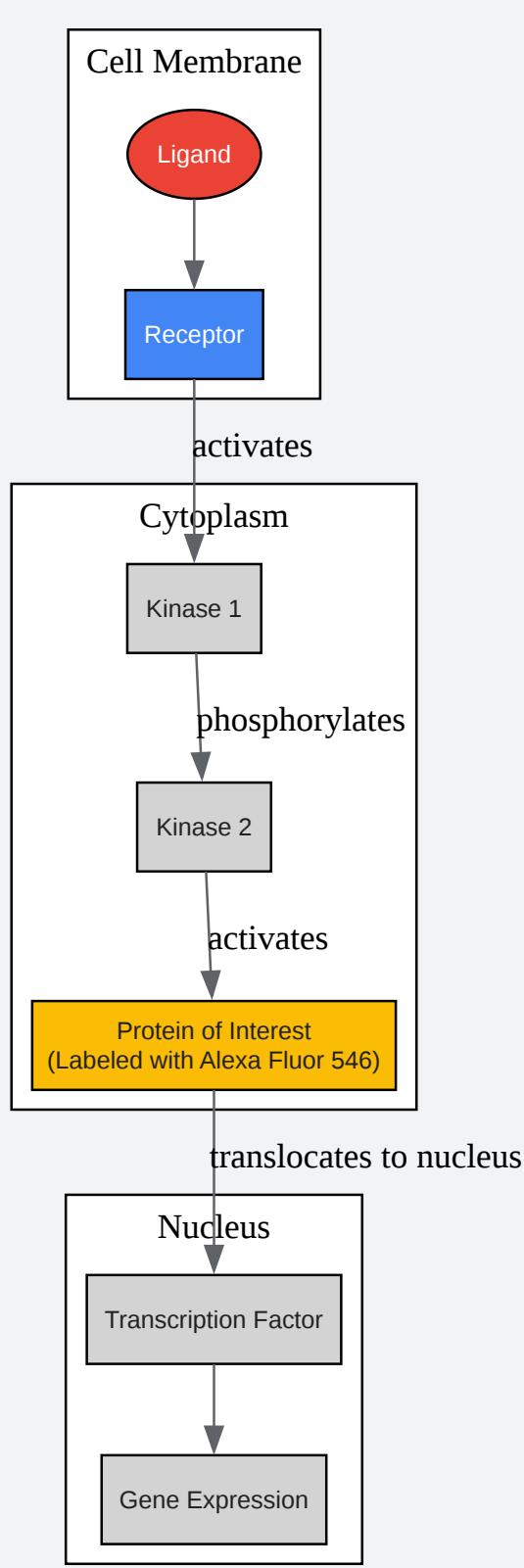
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Caption: A typical workflow for immunofluorescence staining.

Signaling Pathways and Logical Relationships

The utility of **Alexa Fluor 546** extends to the visualization of specific signaling pathways and protein-protein interactions. For instance, in a typical signal transduction cascade, a protein of interest that is tagged with an **Alexa Fluor 546**-conjugated antibody can be localized within the cell upon pathway activation.

The following diagram illustrates a generic signaling pathway and where an **Alexa Fluor 546**-labeled component might be visualized.



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Caption: Generic signaling pathway with a labeled protein of interest.

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References

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